Home > Products > Screening Compounds P146481 > 1-(1-methyl-1H-pyrazol-4-yl)urea
1-(1-methyl-1H-pyrazol-4-yl)urea - 1153803-08-7

1-(1-methyl-1H-pyrazol-4-yl)urea

Catalog Number: EVT-2986851
CAS Number: 1153803-08-7
Molecular Formula: C5H8N4O
Molecular Weight: 140.146
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1-Methyl-1H-pyrazol-4-yl)urea is an organic compound that belongs to the class of pyrazol-4-yl ureas, characterized by the presence of a pyrazole ring substituted at the 1-position with a methyl group and a urea moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving pyrazole derivatives and urea. Its structural characteristics and synthetic pathways have been explored in multiple studies, highlighting its relevance in drug discovery and development.

Classification

1-(1-Methyl-1H-pyrazol-4-yl)urea is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrazole derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)urea typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives with urea under specific conditions. Common methods include:

  • Condensation Reactions: Urea reacts with substituted pyrazoles under acidic or basic conditions.
  • Solvent-Assisted Synthesis: Utilizing solvents like dimethylformamide or ethanol can enhance reaction yields and purities.

Technical Details

The synthesis often requires careful control of temperature and reaction time to optimize yields. For instance, refluxing the reactants in a suitable solvent can facilitate the formation of the desired product while minimizing side reactions. Purification techniques such as recrystallization or column chromatography are employed to isolate the final compound, ensuring high purity levels for subsequent analyses.

Molecular Structure Analysis

Structure

The molecular structure of 1-(1-methyl-1H-pyrazol-4-yl)urea features a five-membered pyrazole ring fused with a urea functional group. The chemical formula is C6H8N4O, and it has a molecular weight of approximately 168.16 g/mol.

Data

The compound's structural data can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments.
  • Infrared Spectroscopy: Identifies functional groups through characteristic absorption bands.

For example, significant peaks in the infrared spectrum correspond to N-H stretching vibrations and C=O stretching from the urea moiety.

Chemical Reactions Analysis

Reactions

1-(1-Methyl-1H-pyrazol-4-yl)urea can participate in various chemical reactions, including:

  • Substitution Reactions: The nitrogen atoms in the pyrazole ring can undergo electrophilic substitution.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the methyl group on the pyrazole ring, which enhances nucleophilicity at certain positions.

Mechanism of Action

Process

The mechanism of action for compounds like 1-(1-methyl-1H-pyrazol-4-yl)urea often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary depending on its application but generally include:

  • Inhibition of Enzymatic Activity: Compounds may act as inhibitors for specific enzymes involved in metabolic pathways.

Data

Studies have shown that derivatives of pyrazole exhibit varying degrees of biological activity, including anti-inflammatory and anticancer effects. The exact mechanism often requires further investigation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

Chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant data from studies indicate that these compounds may exhibit significant thermal stability, making them suitable for various applications.

Applications

Scientific Uses

1-(1-Methyl-1H-pyrazol-4-yl)urea has potential applications in several fields:

  • Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.

Research continues to explore its efficacy and safety profiles, aiming to harness its properties for therapeutic uses effectively.

Introduction to Pyrazolyl-Urea Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazole-Based Drug Discovery

The pyrazole nucleus has been recognized as a privileged scaffold in medicinal chemistry for over five decades, with its journey beginning with simple anti-inflammatory agents and evolving into sophisticated targeted therapies. Early pyrazole-based drugs like antipyrine (analgesic, 1880s) demonstrated the scaffold’s bioavailability but lacked target specificity. The 1990s marked a transformative era with the development of Celecoxib, a selective COX-2 inhibitor approved in 1998. Its design exploited the pyrazole ring’s ability to occupy hydrophobic enzyme pockets while the sulfonamide group enhanced selectivity, reducing gastrointestinal toxicity associated with non-selective NSAIDs [1] [5].

The 2010s witnessed a surge in kinase inhibitors featuring pyrazole cores. Crizotinib (FDA-approved 2011) targets anaplastic lymphoma kinase (ALK) and ROS1 kinases in non-small cell lung cancer. Its pyrazole moiety forms critical hinge-binding interactions with kinases, while the 2-amino-pyridine group enables solvent-front hydrogen bonding. Subsequent generations, like Erdafitinib (FGFR inhibitor, 2019), incorporated 1-methyl-1H-pyrazol-4-yl groups to optimize metabolic stability and target residence time [5]. The structural evolution highlights three key phases:

  • Phenotypic screening era: Pyrazoles as empirical modulators of inflammation/pain.
  • Targeted therapy revolution: Pyrazole as a kinase hinge-binder (e.g., JNK3 inhibitors with IC₅₀ values <100 nM [4]).
  • Hybrid scaffold design: Integration with urea linkers for dual-target engagement (e.g., pyrazolyl-ureas inhibiting Src/p38 MAPK kinases [1]).

Table 1: Evolution of Pyrazole-Based Therapeutics

GenerationExample DrugTarget/IndicationStructural Innovation
First (Pre-2000)AntipyrineCyclooxygenase (pain/inflammation)Unsubstituted pyrazole
Second (2000–2010)CelecoxibCOX-2 (arthritis)1,5-Diaryl pyrazole with sulfonamide
Third (2011–Present)CrizotinibALK/ROS1 (lung cancer)1-Methyl-3-phenylpyrazole with aminopyridine
EmergingPyrazolyl-urea hybridsKinases (e.g., JNK3), NAMPT4-Urea substitution with methylpyrazole

Role of Urea Linkers in Bioactive Molecule Design

Urea functionalities (–NH–C(=O)–NH–) serve as versatile molecular connectors in pyrazole hybrids due to their dual hydrogen-bonding capacity and conformational flexibility. Unlike amide bonds, the urea’s tetrahedral geometry enables simultaneous donation and acceptance of hydrogen bonds, mimicking peptide backbones in target proteins. In JNK3 kinase inhibitors, urea-linked pyrazoles achieve sub-micromolar IC₅₀ values (e.g., 97.4 nM for compound 1f [4]) by forming hydrogen bonds with:

  • The kinase hinge region via urea carbonyl (acceptor).
  • Catalytic residues (e.g., Lys93) via urea –NH (donor).

Solubility modulation is another critical role. The urea group in 1-(2,6-difluorophenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea enhances aqueous solubility (predicted LogP 2.8) due to strong intermolecular hydrogen bonding with water molecules, addressing a common limitation of aromatic scaffolds [2]. Furthermore, urea linkers enable proteolytic resistance compared to peptides, extending half-life in vivo. In NAMPT activators, pyrazolyl-ureas like compound 21 stabilize interactions with the enzyme’s phosphoribosyl transferase domain through urea-mediated anchoring to Asp219 [3].

Table 2: Urea Contributions to Pyrazole-Based Drug Design

FunctionMechanismExample CompoundBiological Outcome
Hydrogen-bondingDual H-bond donation/acceptanceJNK3 inhibitors [4]Enhanced kinase binding affinity (IC₅₀ < 100 nM)
Solubility enhancementHydrogen bonding with water1-(2,6-Difluorophenyl) pyrazolyl-urea [2]LogP reduction by 1.5 units vs. non-urea analogs
Conformational controlRestricted rotation of aryl groupsNAMPT activators [3]Optimal positioning for catalytic site engagement
Metabolic stabilityReplacement of ester/amide bondsPyrazolyl-urea kinase inhibitors [1]CYP450 inhibition reduced by >50%

Significance of 1H-Pyrazole-4-yl Substitutions in Target Engagement

The 1H-pyrazole-4-yl position is pharmacologically privileged due to its dual electronic and steric effects on target binding. Substitutions at C4 directly influence:

  • Electron distribution: The 4-position’s proximity to the pyrazole ring’s N2 nitrogen (pyridine-like) enhances hydrogen-bond-accepting capacity. In human carbonic anhydrase II (hCA II) inhibitors, 3-(1-p-tolyl-4-trifluoromethyl-1H-pyrazol-3-yl) urea derivatives exhibit Kᵢ ≈ 220 nM by orienting the –CF₃ group into a hydrophobic subpocket [1].
  • Steric accessibility: Unlike C3/C5, C4 substituents project orthogonally from the ring plane, minimizing steric clash. NAMPT activators with 1-methyl-1H-pyrazol-4-yl groups show 5-fold higher potency than C3 analogs due to unobstructed access to the enzyme’s hydrophobic channel [3].

The 1-methyl-1H-pyrazole-4-yl moiety specifically enhances kinase selectivity. In triazolopyridine-based NAMPT activators, replacing phenyl with 1-methyl-1H-pyrazol-5-yl (compound 21) reduced off-target CYP3A4 inhibition by 40% while maintaining EC₅₀ = 27 nM. This stems from:

  • Reduced π-stacking with CYP heme due to pyrazole’s lower aromaticity.
  • Optimal van der Waals contacts with NAMPT’s Leu351 residue [3].Additionally, the methyl group at N1 prevents tautomerism, ensuring consistent hydrogen-bond geometry. Quantum mechanical studies confirm that 4-urea substitutions on 1-methylpyrazole adopt a coplanar conformation with the ring, maximizing conjugation and dipole alignment with kinase catalytic sites [1] [8].

Table 3: Impact of 1H-Pyrazole-4-yl Substituents on Drug Properties

SubstituentTarget ProteinKey InteractionEffect on Potency/Selectivity
1-Methyl-1H-pyrazol-4-ylNAMPT [3]Hydrophobic contact with Leu3515× ↑ cellular potency vs. phenyl analog
4-TrifluoromethylhCA II [1]–CF₃ in hydrophobic subpocketKᵢ = 220 nM (20× ↓ vs. unsubstituted)
4-CyanopyrazolylJNK3 [4]–C≡N dipole alignment with Gly76IC₅₀ 84 nM; >100× selectivity over p38 MAPK
UnsubstitutedCB1 receptors [1]Minimal steric hindranceBinds CB1/CB2 equally (Kᵢ ≈ 10 nM)

Concluding Remarks

The strategic fusion of pyrazole’s target versatility with urea’s bidirectional binding capability positions 1-(1-methyl-1H-pyrazol-4-yl)urea as a high-value scaffold. Its synthetic accessibility—often via Curtius rearrangements of pyrazole-4-carboxylic acids [3]—enables rapid exploration of substitutions to fine-tune potency, solubility, and metabolic stability. Future directions include exploiting C4’s vector for bifunctional degraders (PROTACs) and probing tautomer-locked analogs for GTPase targets.

Properties

CAS Number

1153803-08-7

Product Name

1-(1-methyl-1H-pyrazol-4-yl)urea

IUPAC Name

(1-methylpyrazol-4-yl)urea

Molecular Formula

C5H8N4O

Molecular Weight

140.146

InChI

InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10)

InChI Key

NNAYHKROBBARLJ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)NC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.